4-Bromo-2,5-dichlorophenol sodium salt
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Overview
Description
4-Bromo-2,5-dichlorophenol sodium salt is an organic compound with the molecular formula C6H2BrCl2ONa. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a bromine atom. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dichlorophenol sodium salt typically involves the bromination and chlorination of phenol. The process can be summarized as follows:
Bromination: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position.
Chlorination: The brominated phenol is then chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride to introduce chlorine atoms at the ortho positions.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination and chlorination processes. These reactions are carried out in reactors equipped with efficient cooling systems to control the exothermic nature of the reactions. The final product is purified through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-dichlorophenol sodium salt undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler phenolic compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include dehalogenated phenols.
Scientific Research Applications
4-Bromo-2,5-dichlorophenol sodium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in studies involving enzyme inhibition and as a model compound for studying halogenated phenols.
Industry: It is used in the production of disinfectants, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-dichlorophenol sodium salt involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, leading to inhibition or activation of their functions. The halogen atoms can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Similar structure but lacks the bromine atom.
4-Bromophenol: Similar structure but lacks the chlorine atoms.
2,5-Dichlorophenol: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromo-2,5-dichlorophenol sodium salt is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties. This combination of halogens makes it more reactive and versatile compared to its simpler counterparts.
Properties
CAS No. |
50540-61-9 |
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Molecular Formula |
C6H3BrCl2NaO |
Molecular Weight |
264.88 g/mol |
InChI |
InChI=1S/C6H3BrCl2O.Na/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H; |
InChI Key |
FYRVMZSKWATEMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)O.[Na] |
Related CAS |
1940-42-7 (Parent) |
Origin of Product |
United States |
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